N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine
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Overview
Description
N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine is a chemical compound with a molecular formula of C11H14ClN It is characterized by the presence of a chloropyridine ring attached to a cyclopentanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine typically involves the reaction of 2-chloropyridine-4-methanol with cyclopentanamine. The process can be summarized as follows:
Starting Materials: 2-chloropyridine-4-methanol and cyclopentanamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate).
Procedure: The starting materials are mixed in the solvent, and the catalyst is added. The reaction mixture is then heated under reflux for several hours to ensure complete conversion.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopentanamine group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-4-methanol: A precursor in the synthesis of N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine.
(2-Chloropyridin-4-yl)methanamine hydrochloride: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of a chloropyridine ring and a cyclopentanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C11H15ClN2 |
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Molecular Weight |
210.70 g/mol |
IUPAC Name |
N-[(2-chloropyridin-4-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C11H15ClN2/c12-11-7-9(5-6-13-11)8-14-10-3-1-2-4-10/h5-7,10,14H,1-4,8H2 |
InChI Key |
DPJSWWYNFORXSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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